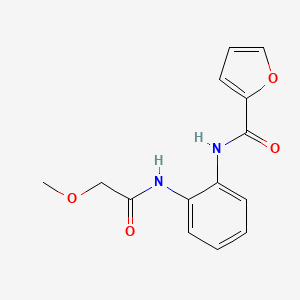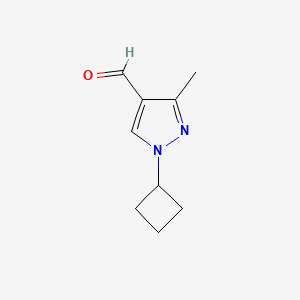![molecular formula C14H20N2O3S B2777114 (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide CAS No. 2411330-30-6](/img/structure/B2777114.png)
(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide is a chemical compound that belongs to the family of enamide compounds. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. In
Wirkmechanismus
The mechanism of action of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide for lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit HDAC enzymes, and its anticancer, anti-inflammatory, and analgesic properties. The limitations include the need for further research to determine its safety and efficacy in humans and the potential for side effects.
Zukünftige Richtungen
There are several future directions for the research on (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders.
3. Development of more potent and selective HDAC inhibitors based on the structure of this compound.
4. Investigation of the potential use of this compound in combination with other anticancer agents to enhance their efficacy.
Conclusion:
This compound is a promising compound that has potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties, and its mechanism of action involves the inhibition of HDAC enzymes. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide involves the reaction of N-(4-methylsulfonylphenyl)acetamide with dimethylformamide dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction gives this compound as the final product.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic properties. This compound has also been found to be effective against various types of cancer, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-16(2)10-4-5-14(17)15-11-12-6-8-13(9-7-12)20(3,18)19/h4-9H,10-11H2,1-3H3,(H,15,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZOQHBNUDJAOT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

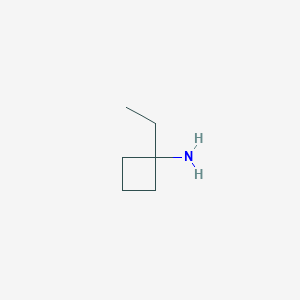
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2777033.png)
![N'-(3-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2777034.png)
![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/no-structure.png)

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2777037.png)
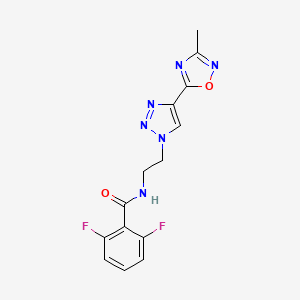
![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2777046.png)
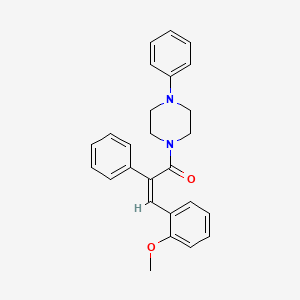
![N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2777052.png)
